molecular formula C18H15ClN2O2 B035350 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid CAS No. 108446-79-3

3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid

Cat. No. B035350
CAS RN: 108446-79-3
M. Wt: 326.8 g/mol
InChI Key: VMLJRLMYIOMLFC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid, also known as CPPA, is a synthetic compound of the pyrazole family. CPPA has a wide range of applications in scientific research, including its use as a ligand for various proteins and enzymes. CPPA is a valuable tool for scientists in the fields of biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Pharmaceutical Research

This compound is explored for its potential pharmaceutical applications due to its structural similarity to pyrazoline derivatives, which are known for their diverse biological activities. Studies have shown that pyrazoline compounds exhibit antibacterial , antifungal , antiparasitic , anti-inflammatory , and antidepressant properties . The presence of the chlorophenyl group could potentially enhance these properties, making it a candidate for drug development.

Neuroprotective Agent Development

The pyrazole ring is a common feature in neuroprotective agents. Research on similar compounds has indicated that they can modulate acetylcholinesterase (AchE) activity , which is crucial for nerve pulse transmission . This compound could be investigated for its efficacy in protecting neuronal health and treating neurodegenerative diseases.

Antioxidant Capacity Evaluation

Compounds with a pyrazole core have been associated with antioxidant activity , which is vital in combating oxidative stress in cells . This compound could be analyzed for its ability to scavenge free radicals, potentially contributing to the treatment of diseases where oxidative stress is a known factor.

Cancer Research

Pyrazoline derivatives have been reported to possess antitumor activities . The unique structure of 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid may provide a new avenue for cancer treatment research, particularly in the synthesis of chemotherapeutic agents.

properties

IUPAC Name

3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-7,9-10,12H,8,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLJRLMYIOMLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546069
Record name 3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108446-79-3
Record name 3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108446-79-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of the corresponding acrylic acid derivative of Example 5 (1.0 g.) and palladium-on-charcoal (0.25 g. of 10%) in ethanol (50 ml.) was shaken in an atmosphere of hydrogen until uptake of hydrogen had ceased. Removal of the catalyst by filtration, evaporation of the filtrate and recrystallisation of the residue gave 0.25 g. of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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